Tenacissoside G

Pharmacokinetics Drug Development Bioavailability

Researchers requiring precise congener identity for P-gp-mediated MDR reversal assays should source Tenacissoside G specifically-not generic “tenacissoside.” Direct comparative data show Tenacissoside G achieves a 3.31-fold reversal in A2780/T cells, outperforming Tenacissoside H (1.78-fold) and Tenacissoside I (2.10-fold). - Validated IC₅₀: 91.71 μM (RKO) and 88.34 μM (LoVo) at 48 h for reproducible CRC studies. - Characterized pharmacokinetics (F = 22.9%, Cₘₐₓ = 900.2 ng/mL at 5 mg/kg PO) support structure-bioavailability investigations. - Procure batch-specific ≥98% HPLC purity with verified certificate of analysis to eliminate congener cross-contamination.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B588988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside G
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
InChIKeyOHDJGUWKOIBIKY-SGFNNURDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tenacissoside G (CAS 191729-43-8) Technical Procurement Specification: C21 Pregnane Glycoside for MDR Reversal and Cancer Research Applications


Tenacissoside G is a C21 pregnane steroidal glycoside isolated from the stems of Marsdenia tenacissima (family Apocynaceae) [1]. With the molecular formula C42H64O14 and molecular weight of 792.95 g/mol, this compound features a characteristic polyoxygenated pregnane aglycone core glycosylated with a 2,6-dideoxy sugar chain at the C-3 position, a structural motif shared among the tenacissoside family but with distinct substitution patterns that confer differential biological properties [2]. Tenacissoside G is primarily recognized for its capacity to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells, and has demonstrated quantifiable anti-proliferative activity against colorectal cancer cell lines and anti-inflammatory efficacy in osteoarthritis models [3].

Why Tenacissoside G Cannot Be Substituted with Tenacissoside H or I Without Experimental Validation


Although Tenacissoside G, H, and I are structurally related C21 pregnane glycosides co-isolated from the same botanical source, substitution among these analogs without empirical validation is scientifically unsound due to substantial and quantifiable differences in pharmacokinetic disposition and pharmacodynamic activity. Direct comparative studies in rats demonstrate that oral bioavailability varies by nearly an order of magnitude across these three congeners (22.9% for G, 89.8% for H, and 9.4% for I) [1]. Furthermore, functional divergence is evident in drug resistance reversal assays where Tenacissoside G exhibits a reversal fold (3.31) that is 1.86-fold greater than that of Tenacissoside H (1.78) and 1.58-fold greater than Tenacissoside I (2.10) when combined with paclitaxel in ovarian cancer A2780/T cells [2]. These differences arise from subtle but consequential variations in the aglycone esterification pattern and the composition of the oligosaccharide chain at C-3, which modulate target engagement, membrane permeability, and metabolic stability [3]. Researchers and procurement specialists must therefore verify that the specific congener specified in experimental protocols is sourced, as generic substitution of "tenacissoside" compounds can introduce uncontrolled variability that compromises experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for Tenacissoside G Procurement Decisions


Oral Bioavailability Differentiation: Tenacissoside G (22.9%) vs. Tenacissoside H (89.8%) and Tenacissoside I (9.4%)

In a direct head-to-head pharmacokinetic study, Tenacissoside G exhibited an absolute oral bioavailability of 22.9%, which is substantially lower than Tenacissoside H (89.8%) but notably higher than Tenacissoside I (9.4%) [1]. Following oral administration of 5 mg/kg in Sprague-Dawley rats, Tenacissoside G achieved an AUC(0-t) of 2037.0 ± 630.4 ng/mL·h, a Cmax of 900.2 ± 246.3 ng/mL, and an elimination half-life (t1/2z) of 0.9 ± 0.3 h [2]. This intermediate oral exposure profile positions Tenacissoside G as neither the most orally bioavailable nor the least among the three principal congeners, a distinction that directly impacts experimental design considerations for in vivo efficacy studies [3].

Pharmacokinetics Drug Development Bioavailability

Paclitaxel Resistance Reversal Activity: Tenacissoside G (RF = 3.31) vs. Tenacissoside H (1.78) and Tenacissoside I (2.10)

In a direct comparative evaluation of four C21 steroids from Marsdenia tenacissima, Tenacissoside G demonstrated the highest reversal fold (RF = 3.31) against paclitaxel resistance in A2780/T ovarian cancer cells, surpassing Tenacissoside I (RF = 2.10), Tenacissoside H (RF = 1.78), and 17β-tenacissoside aglycone B (RF = 1.45) [1]. The combination of Tenacissoside G with paclitaxel at a 1:1 ratio produced a synergistic effect as determined by median-effect principle analysis, significantly inhibited A2780/T cell migration, induced G2/M phase cell cycle arrest, promoted apoptosis, and enhanced intracellular accumulation of both paclitaxel and Rhodamine 123 [2]. Mechanistically, Tenacissoside G treatment downregulated mRNA expression of ABCB1, SLC4A2, and SLCO1A2, and correspondingly reduced P-gp protein expression levels [3].

Multidrug Resistance P-glycoprotein Inhibition Ovarian Cancer

EGFR Binding Affinity Differentiation: Tenacissoside G vs. H and I by Cell Membrane Chromatography

Using an EGFR cell membrane chromatography (CMC) model coupled with two-dimensional HPLC-ESI-IT-TOF-MS, Tenacissoside G, H, and I were simultaneously identified as EGFR-binding constituents from Marsdenia tenacissima extract, yet they exhibited differential retention characteristics on the immobilized EGFR column [1]. Molecular docking analysis revealed that Tenacissoside G forms specific hydrogen bonding interactions with EGFR active site residues, with a calculated binding energy of -7.2 kcal/mol, which compares favorably to Tenacissoside H (-6.5 kcal/mol) and Tenacissoside I (-5.8 kcal/mol) under identical computational parameters [2]. This differential binding profile suggests that the acetyl and tigloyl ester substitution pattern unique to Tenacissoside G contributes to enhanced EGFR recognition compared to its congeners [3].

EGFR Antagonism Target Engagement Natural Product Screening

Colorectal Cancer Cell Proliferation Inhibition: IC50 Values in RKO (91.71 μM) and LoVo (88.34 μM) Cells

Tenacissoside G treatment for 48 h produced concentration-dependent inhibition of colorectal cancer cell proliferation with IC50 values of 91.71 μM in RKO cells and 88.34 μM in LoVo cells as measured by CCK-8 assay [1]. At these concentrations, flow cytometry analysis revealed a statistically significant (P < 0.01) increase in the proportion of cells arrested in G0/G1 phase, accompanied by marked downregulation of cell cycle regulatory proteins including CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E [2]. Mechanistic investigation further demonstrated that Tenacissoside G induces DNA damage evidenced by elevated γ-H2AX expression and activates the ATM-CHK2-p53 signaling cascade, leading to caspase-3 cleavage and PARP activation [3]. While direct comparative IC50 data for Tenacissoside H and I in colorectal cancer models are not available in the current literature, class-level inference suggests that the distinct esterification pattern of Tenacissoside G may confer differential cytotoxic potency across cancer cell lineages [4].

Colorectal Cancer Antiproliferative Activity Cell Cycle Arrest

Anti-Osteoarthritis Efficacy: OARSI Score Reduction and NF-κB Pathway Suppression

In a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, Tenacissoside G treatment significantly decreased articular cartilage damage and reduced the Osteoarthritis Research Society International (OARSI) histological scoring [1]. In vitro experiments using IL-1β-stimulated primary mouse chondrocytes demonstrated that Tenacissoside G suppressed NF-κB activation and significantly inhibited mRNA expression of inflammatory mediators including iNOS, TNF-α, and IL-6, as well as matrix metalloproteinases MMP-3 and MMP-13 [2]. Protein analysis confirmed that Tenacissoside G preserved collagen-II integrity by preventing its IL-1β-induced degradation and reduced the phosphorylation of p65, a key NF-κB subunit [3]. While class-level anti-inflammatory activity has been reported for other tenacissosides, the osteoarthritis-specific protective effect has been experimentally validated only for Tenacissoside G to date [4].

Osteoarthritis Anti-inflammatory NF-κB Inhibition

Synergistic Potentiation of 5-Fluorouracil: Combination Index Analysis in Colorectal Cancer

Tenacissoside G synergistically potentiates the inhibitory effects of 5-fluorouracil (5-FU) in human colorectal cancer cells as determined by isobologram analysis and Chou-Talalay combination index (CI) methodology [1]. The combination of Tenacissoside G and 5-FU produced CI values < 1 across a range of effect levels (Fa 0.3-0.9), indicating robust synergy [2]. In a colorectal cancer xenograft mouse model, the combination treatment demonstrated significantly enhanced tumor growth inhibition compared to either agent alone, with the combination achieving approximately 65% tumor volume reduction relative to vehicle control versus 38% for 5-FU monotherapy [3]. Mechanistic studies revealed that Tenacissoside G enhances 5-FU-induced apoptosis through increased activation of the caspase cascade, amplification of DNA damage, and selective induction of p53 phosphorylation at Serine 46, a modification specifically linked to apoptotic rather than cell cycle arrest functions of p53 [4].

Drug Synergy 5-Fluorouracil Combination Therapy

Validated Research Application Scenarios for Tenacissoside G Procurement


Multidrug Resistance Reversal Studies in P-gp Overexpressing Cancer Models

Tenacissoside G is optimally deployed as a positive control or test compound in assays evaluating P-glycoprotein-mediated multidrug resistance reversal. Based on direct comparative evidence showing a reversal fold of 3.31 in A2780/T ovarian cancer cells (superior to Tenacissoside H at 1.78 and Tenacissoside I at 2.10), researchers should select Tenacissoside G when maximum chemosensitization is required [1]. This application scenario is particularly relevant for studies employing paclitaxel-, doxorubicin-, or vincristine-resistant cell lines where P-gp efflux activity is the primary resistance mechanism. The compound's demonstrated ability to enhance intracellular accumulation of Rhodamine 123 and chemotherapeutic agents provides a quantifiable functional readout for MDR reversal screening campaigns [2].

Colorectal Cancer Mechanistic Studies Requiring Defined IC50 Benchmarks and Cell Cycle Analysis

For investigations of antiproliferative mechanisms in colorectal cancer, Tenacissoside G provides established IC50 benchmarks (91.71 μM in RKO cells; 88.34 μM in LoVo cells at 48 h) that enable reproducible experimental design and dose-ranging studies [3]. The compound's validated capacity to induce G0/G1 phase cell cycle arrest via downregulation of CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E makes it suitable for studies examining cell cycle checkpoint regulation in CRC [4]. Additionally, the demonstrated activation of the ATM-CHK2-p53 signaling axis with corresponding DNA damage induction (γ-H2AX elevation) positions Tenacissoside G as a tool compound for investigating DNA damage response pathways in colorectal cancer models [5].

Combination Therapy Development with 5-Fluorouracil in Colorectal Cancer

Tenacissoside G is appropriate for combination therapy development programs seeking 5-FU sensitizers with validated synergistic activity. The Chou-Talalay combination index analysis demonstrating CI < 1 across effect levels Fa 0.3-0.9, coupled with xenograft validation showing ~65% tumor volume reduction for the combination versus ~38% for 5-FU alone, provides a quantitative foundation for further preclinical development [6]. The mechanistic insight that Tenacissoside G selectively enhances p53 phosphorylation at Serine 46 suggests potential utility in patient-derived models stratified by p53 mutational status, making this compound relevant for translational oncology research programs [7].

Pharmacokinetic Profiling of C21 Pregnane Glycosides for Structure-Bioavailability Relationship Studies

The well-characterized pharmacokinetic profile of Tenacissoside G (oral bioavailability 22.9%; AUC(0-t) 2037.0 ± 630.4 ng/mL·h; t1/2z 0.9 ± 0.3 h; Cmax 900.2 ± 246.3 ng/mL following 5 mg/kg oral administration in rats) makes it suitable for structure-bioavailability relationship studies within the C21 pregnane glycoside family [8]. When studied alongside Tenacissoside H (89.8% bioavailability) and Tenacissoside I (9.4% bioavailability), the trio provides a graded system for investigating how subtle structural modifications—particularly variations in sugar chain composition and aglycone esterification—influence oral absorption, systemic clearance, and volume of distribution [9]. Procurement of all three congeners enables controlled comparative pharmacokinetic investigations that can inform medicinal chemistry optimization efforts [10].

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